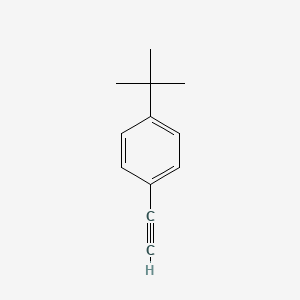

4-(Tert-butyl)phenylacetylene

Descripción

Historical Context and Evolution of Phenylacetylene (B144264) Derivatives in Research

Phenylacetylene, a simple aromatic alkyne, has a long history in organic chemistry. wikipedia.org Its derivatives have been central to the development of numerous synthetic methodologies and the creation of complex molecular architectures. Phenylacetylene itself undergoes a variety of reactions characteristic of terminal alkynes, including hydrogenation to styrene (B11656) and oxidative coupling to form diphenylbutadiyne. wikipedia.org The development of metal-catalyzed reactions, particularly cross-coupling reactions, significantly broadened the utility of phenylacetylene derivatives. wikipedia.orgmdpi.com These reactions allow for the precise and efficient formation of carbon-carbon bonds, enabling the synthesis of a wide array of functionalized molecules. mdpi.comwikipedia.org The Sonogashira coupling, a palladium-catalyzed reaction between a terminal alkyne and an aryl or vinyl halide, has been particularly instrumental in this regard. wikipedia.org The continuous evolution of catalytic systems has further expanded the scope of reactions involving phenylacetylene derivatives, making them indispensable tools in modern organic synthesis. wikipedia.orgnih.gov

Significance of the tert-Butyl Group in Phenylacetylene Chemistry

The incorporation of a tert-butyl group onto the phenylacetylene scaffold imparts several crucial properties that influence its reactivity and utility. The tert-butyl group is known for its significant steric bulk, a feature widely exploited in organic chemistry to provide kinetic stabilization to reactive intermediates and to direct the regioselectivity of chemical reactions. researchgate.netrsc.org This "tert-butyl effect" can protect functional groups from unwanted reactions and influence the conformational preferences of molecules. researchgate.net In the context of 4-(tert-butyl)phenylacetylene, this steric hindrance can modulate the reactivity of the acetylene (B1199291) group and influence the packing of molecules in the solid state, which is particularly relevant in materials science applications. researchgate.netcymitquimica.com The bulky nature of the tert-butyl group can also enhance the solubility of resulting polymers and prevent aggregation, leading to materials with improved processing characteristics. rsc.org

Current Research Landscape and Emerging Applications of this compound

This compound is a versatile compound utilized as a raw material and intermediate in various fields, including organic synthesis, pharmaceuticals, and materials science. cymitquimica.comlookchem.comchemicalbook.com It is a key building block for creating more complex organic molecules and polymers. cymitquimica.com

In organic synthesis , it participates in a range of reactions. For instance, it can be used in the synthesis of:

1,6-bis(4-tert-butylphenyl)hexa-1,5-diyne-3,4-dione. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com

4,4′,5,5′-tetra(4-tert-butylphenylethynyl)dibenzo-24-crown-8-ether through a Sonogashira coupling reaction. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com

1-(4-tert-butylphenyl)-2-(4-tert-butyldimethylsiloxyphenyl)acetylene via palladium-catalyzed coupling. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com

2-(4-(Tert-butyl)phenyl)naphtho[2,3-b]furan-4,9-dione through a visible-light-mediated [3+2] cycloaddition reaction. mdpi.com

In materials science , the polymerization of this compound and its derivatives leads to the formation of polymers with interesting properties. rsc.orgresearchgate.net For example, copolymers involving derivatives of this compound have been shown to have high gas permeability, which is important for developing gas-separation membranes. rsc.org The presence of the tert-butyl group can lead to polymers with irregular chain arrangements, which in turn increases gas permeability. rsc.org

Furthermore, research has shown that this compound can act as a potent mechanism-based inactivator of certain cytochrome P450 enzymes, highlighting its potential in biochemical and medicinal research. nih.gov

Below is a table summarizing some of the key properties of this compound:

| Property | Value |

| CAS Number | 772-38-3 |

| Molecular Formula | C12H14 |

| Molecular Weight | 158.24 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | 70 °C at 2 mmHg |

| Density | 0.877 g/mL at 25 °C |

| Solubility | Soluble in organic solvents like chloroform (B151607) and hexanes; poorly soluble in water. |

This data is compiled from multiple sources. cymitquimica.comlookchem.comchemicalbook.comsigmaaldrich.comguidechem.comsigmaaldrich.com

The following table details some of the research findings related to the application of this compound:

| Application Area | Research Finding | Reference |

| Organic Synthesis | Used in Sonogashira coupling reactions to form complex crown ethers. | sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com |

| Organic Synthesis | Employed in [3+2] cycloaddition reactions to synthesize naphtho[2,3-b]furan-4,9-diones. | mdpi.com |

| Materials Science | Polymerization of its derivatives leads to polymers with high gas permeability. | rsc.orgresearchgate.net |

| Biochemistry | Acts as a mechanism-based inactivator of cytochrome P450 2B4. | nih.gov |

| Organic Synthesis | Can be used to synthesize 2-substituted benzo[b]thiophenes. | rsc.orgresearchgate.netrsc.org |

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

1-tert-butyl-4-ethynylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14/c1-5-10-6-8-11(9-7-10)12(2,3)4/h1,6-9H,2-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSYQVVKVKBVHIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80373825 | |

| Record name | 4-tert-Butylphenylacetylene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80373825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

772-38-3 | |

| Record name | 4-tert-Butylphenylacetylene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80373825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-tert-butyl-4-ethynylbenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways

Precursor-Based Synthesis Strategies for 4-(Tert-butyl)phenylacetylene

Synthesis from 4-tert-Butylstyrene (B155148)

A common and established route to synthesize this compound begins with 4-tert-butylstyrene. chemicalbook.comchemdad.com This transformation is typically a two-step process. First, the vinyl group of 4-tert-butylstyrene undergoes bromination to yield a dibromoalkane intermediate. In the subsequent step, this intermediate is subjected to a double dehydrobromination reaction, usually with a strong base, to form the alkyne, this compound. This method provides a reliable pathway from a common starting material.

Advanced Catalytic Synthesis Routes

Modern synthetic organic chemistry heavily relies on catalytic methods to achieve efficient and selective transformations. The synthesis of this compound and its derivatives is no exception, with palladium- and copper-catalyzed reactions being of primary importance.

Palladium-Catalyzed Coupling Reactions in this compound Synthesis

Palladium catalysis is a cornerstone for the formation of carbon-carbon bonds. In the context of this compound, palladium-catalyzed coupling reactions are employed to construct the arylethynyl framework. For instance, a derivative, 1-(4-tert-butylphenyl)-2-(4-tert-butyldimethylsiloxyphenyl)acetylene, is synthesized through a palladium-catalyzed coupling between an appropriately substituted aryl halide and an acetylene (B1199291) source. chemicalbook.comchemdad.com This approach highlights the versatility of palladium catalysts in accommodating sterically demanding groups like the tert-butyl substituent.

Sonogashira Coupling Reactions for Derivatives of this compound

The Sonogashira coupling, a cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, is a powerful tool for synthesizing derivatives of this compound. wikipedia.org This reaction typically uses a palladium complex as the primary catalyst and a copper(I) salt as a co-catalyst. wikipedia.org The reaction is conducted under mild conditions and tolerates a wide range of functional groups. wikipedia.org

Several complex molecules have been synthesized using this compound as a building block in Sonogashira reactions. For example, it is used to synthesize 4,4′,5,5′-tetra(4-tert-butylphenylethynyl)dibenzo-24-crown-8-ether by reacting with 4,4′,5,5′-tetraiododibenzo-24-crown-8-ether. chemicalbook.comchemdad.comsigmaaldrich.com Another application is in the synthesis of 2-(4-(tert-butyl)phenyl)benzo[b]thiophene (B14134446) 1,1-dioxide, a compound with notable fluorescence quantum yield. rsc.orgrsc.org This synthesis involves a palladium(II)-catalyzed Sonogashira-type cross-coupling between 2-iodothiophenol (B3069315) and this compound. rsc.orgrsc.org

The efficiency of the Sonogashira coupling can be influenced by the electronic properties of the substituents on the aryl halide and the steric bulk of the alkyne. researchgate.net For sterically less demanding alkynes like phenylacetylene (B144264), catalysts such as Pd/P(t-Bu)₃ are often ideal. researchgate.net

Table 1: Examples of Sonogashira Coupling Reactions for Derivatives of this compound

| Reactant 1 | Reactant 2 | Catalyst System | Product | Reference(s) |

| This compound | 4,4′,5,5′-Tetraiododibenzo-24-crown-8-ether | Pd/Cu | 4,4′,5,5′-Tetra(4-tert-butylphenylethynyl)dibenzo-24-crown-8-ether | chemicalbook.comchemdad.comsigmaaldrich.com |

| This compound | 2-Iodothiophenol | Pd(OAc)₂, Ag₂O | 2-(4-(tert-butyl)phenyl)benzo[b]thiophene | rsc.orgrsc.org |

| This compound | 4-(tert-Butyldimethylsiloxy)iodobenzene | Palladium catalyst | 1-(4-tert-butylphenyl)-2-(4-tert-butyldimethylsiloxyphenyl)acetylene | chemicalbook.comchemdad.comsigmaaldrich.com |

Copper-Catalyzed Click Reactions Involving this compound

The copper-catalyzed azide-alkyne cycloaddition (CuAAC), a prime example of "click chemistry," provides an efficient route to 1,2,3-triazoles. organic-chemistry.org This reaction is characterized by its high yield, mild reaction conditions, and high regioselectivity, exclusively forming the 1,4-disubstituted regioisomer. organic-chemistry.orgnih.gov The catalytically active species is copper(I), which can be generated from copper(II) salts like CuSO₄ in the presence of a reducing agent such as sodium ascorbate. scielo.br

This compound serves as the alkyne component in these reactions. A notable example is the synthesis of 4-(tert-butyl)-1H-1,2,3-triazole. acs.org This is achieved through the reaction of this compound with hydrazoic acid (HN₃), which is generated in situ from sodium azide (B81097) under acidic conditions. acs.org The reaction is catalyzed by a copper(I) species in a methanol-water mixture at room temperature. acs.org

Table 2: Copper-Catalyzed Click Reaction with this compound

| Alkyne | Azide Source | Catalyst System | Product | Reference(s) |

| This compound | Sodium Azide (in situ HN₃) | CuSO₄·5H₂O, Sodium Ascorbate | 4-(tert-butyl)-1H-1,2,3-triazole | acs.org |

Mechanistic Investigations of Synthetic Transformations

Understanding the reaction mechanisms is crucial for optimizing synthetic protocols and expanding their scope.

The Sonogashira coupling proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle. The palladium cycle begins with the oxidative addition of the aryl halide to a Pd(0) species. Meanwhile, the copper cycle involves the deprotonation of the terminal alkyne by a base, followed by the formation of a copper(I) acetylide. This copper acetylide then undergoes transmetalation with the Pd(II)-aryl complex. The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the final cross-coupled product and regenerate the Pd(0) catalyst. wikipedia.org A proposed mechanism for the synthesis of 2-substituted benzo[b]thiophenes suggests an initial Sonogashira coupling followed by an intramolecular cyclization step. rsc.org

The mechanism of the copper-catalyzed azide-alkyne cycloaddition (CuAAC) involves the formation of a copper(I) acetylide intermediate. nih.gov This intermediate then reacts with the organic azide. The interaction between the azide and the copper center facilitates the cycloaddition, leading to a copper-triazolide intermediate. Subsequent protonolysis releases the 1,4-disubstituted 1,2,3-triazole product and regenerates the active copper(I) catalyst, allowing the catalytic cycle to continue. nih.gov

Mechanistic studies on the polymerization of phenylacetylene derivatives, including this compound, using rhodium(I) catalysts have identified the formation of dinuclear rhodium-alkynyl bridged complexes as key intermediates. unizar.es Furthermore, investigations into the biochemical interactions of this compound have shown it to be a potent mechanism-based inactivator of cytochrome P450 2B4, where it forms a covalent adduct with the protein after metabolic activation. nih.gov This inactivation proceeds via a reactive intermediate that binds to the enzyme's active site. nih.gov

Stereoselective Synthesis and Chiral Induction Approaches

The strategic placement of the bulky tert-butyl group in this compound influences its participation in stereoselective transformations and its role in the induction of chirality in larger molecular assemblies. Research in this area explores how the electronic and steric properties of this monosubstituted phenylacetylene can be harnessed to achieve specific three-dimensional arrangements in reaction products and polymers.

Stereoselective Synthesis Involving this compound

The terminal alkyne functionality of this compound serves as a versatile handle for the stereoselective construction of more complex molecules. A notable application is in the synthesis of C-glycals, which are important carbohydrate mimics in medicinal chemistry and biology. In a metal-free approach, this compound has been reacted with glycals to afford the corresponding C-glycosides with high stereoselectivity.

For instance, the reaction of tri-O-benzyl-D-glucal with this compound, promoted by a catalytic amount of trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf), yields the corresponding α-C-glucal product with greater than 99% selectivity. beilstein-journals.org This high degree of stereocontrol is attributed to the reaction mechanism, which proceeds through an oxonium ion intermediate that is selectively attacked by the silylated alkyne. beilstein-journals.org The reaction demonstrates the utility of this compound as a nucleophilic partner in achieving high diastereoselectivity.

Table 1: Stereoselective C-Alkynylation of Glycals with this compound

| Glycal Substrate | Product | Yield (%) | Selectivity (%) | Reference |

|---|---|---|---|---|

| tri-O-benzyl-D-glucal | α-C-glucal of this compound | 90 | >99 | beilstein-journals.org |

Chiral Induction Approaches

The tert-butylphenyl group is a common substituent in the design of chiral catalysts and polymers where control over the chiral environment is crucial. While direct studies on the use of monomeric this compound for chiral induction are not extensively detailed, related systems provide significant insights into its potential.

In the field of polymer chemistry, derivatives of phenylacetylene are polymerized to form helical structures. The handedness of this helix can be controlled by the introduction of a chiral influence. For example, poly(phenylacetylene)s bearing various substituents can be induced to form a predominantly one-handed helix upon interaction with chiral amines. acs.orgcnrs.fr The bulky tert-butyl group, when incorporated into such polymer backbones or as part of a chiral catalyst, plays a significant role in asymmetric induction due to its steric hindrance. rsc.org

Chiral-at-metal catalysts, for instance, often feature ligands with tert-butyl substituents on phenyl groups to create a well-defined chiral pocket around the metal center. rsc.org These bulky groups enhance the steric hindrance, which can lead to high levels of enantioselectivity in catalytic asymmetric reactions. rsc.org The underlying principle is that the tert-butyl group helps to create a rigid and sterically demanding environment that dictates the approach of the substrate, thereby favoring the formation of one enantiomer over the other.

Furthermore, research on poly(biphenylylacetylene)s, which are structurally related to polymers of this compound, has shown that a preferred-handed helix can be induced by a small amount of a chiral guest, and this chirality can be "memorized" by the polymer. acs.org This highlights the potential for the tert-butylphenylacetylene unit to be a component in dynamic chiral systems and materials with chiroptical properties.

Advanced Reaction Chemistry and Mechanistic Studies

Reactivity of the Acetylenic Moiety in 4-(Tert-butyl)phenylacetylene

The carbon-carbon triple bond in this compound is the primary site of its reactivity, participating in a variety of addition and coupling reactions.

The acetylenic group of this compound readily undergoes addition reactions, allowing for the introduction of a wide range of functional groups and the synthesis of more complex molecules. Water, for instance, can catalyze the oxidative addition of this compound in the presence of a suitable catalyst.

The versatility of its acetylenic moiety makes this compound a valuable building block in organic synthesis, enabling the construction of diverse molecular architectures.

This compound is an excellent substrate for various cross-coupling reactions, most notably the Sonogashira coupling. This palladium-catalyzed reaction with aryl or vinyl halides is a powerful tool for the formation of carbon-carbon bonds. For example, it can be coupled with 4,4′,5,5′-tetraiododibenzo-24-crown-8-ether to synthesize 4,4′,5,5′-tetra(4-tert-butylphenylethynyl)dibenzo-24-crown-8-ether. Similarly, coupling with 4-(tert-butyldimethylsiloxy)iodobenzene yields 1-(4-tert-butylphenyl)-2-(4-tert-butyldimethylsiloxyphenyl)acetylene.

The general Sonogashira coupling reaction proceeds as follows:

Where R¹ is an aryl or vinyl group, X is a halide, and R² is in this case the 4-(tert-butyl)phenyl group.

The reaction mechanism involves a catalytic cycle for both palladium and copper. The palladium cycle includes oxidative addition, transmetalation, and reductive elimination steps. The copper cycle facilitates the formation of a copper(I) acetylide, which then participates in the transmetalation with the palladium complex. Copper-free Sonogashira protocols have also been developed, often employing alternative bases or ligands to facilitate the reaction.

A variety of substrates can be successfully coupled with this compound, as illustrated in the following table:

| Aryl/Vinyl Halide | Catalyst System | Product | Reference |

| 4,4′,5,5′-tetraiododibenzo-24-crown-8-ether | Pd catalyst, Cu co-catalyst | 4,4′,5,5′-tetra(4-tert-butylphenylethynyl)dibenzo-24-crown-8-ether | |

| 4-(tert-butyldimethylsiloxy)iodobenzene | Pd catalyst | 1-(4-tert-butylphenyl)-2-(4-tert-butyldimethylsiloxyphenyl)acetylene | |

| Aryl Iodides | Ligand-Free Cu₂O | Aryl-(4-tert-butylphenyl)acetylenes | |

| Aryl Halides | Pd/ZnIn₂S₄ | Aryl-(4-tert-butylphenyl)acetylenes |

Studies on the reaction of tert-butoxyl radicals with phenylacetylene (B144264) provide insight into the potential reactivity of this compound in similar radical environments. When tert-butoxyl radicals, generated from the homolysis of di-tert-butyl peroxide, react with phenylacetylene in the presence of a radical scavenger, unexpected products can be formed. For instance, an aromatic ketone where both the tert-butoxy group and the radical trap are attached to the same carbon has been observed.

The proposed mechanism involves the initial addition of the tert-butoxyl radical to the acetylene (B1199291). This is followed by trapping of the resulting vinyl radical by the scavenger. This highlights the susceptibility of the acetylenic bond to radical addition. While specific studies on this compound are not detailed, it is expected to follow a similar reaction pathway, potentially with altered kinetics due to the electronic and steric influence of the tert-butyl group.

Influence of the tert-Butyl Group on Reaction Selectivity and Kinetics

The tert-butyl group at the para position of the phenyl ring exerts a significant influence on the reactivity of this compound through both steric and electronic effects.

The steric effect of the tert-butyl group is a crucial factor in determining the regioselectivity of reactions on the aromatic ring, as summarized below:

| Reaction Type | Effect of tert-Butyl Group | Outcome |

| Electrophilic Aromatic Substitution | Steric hindrance at ortho positions | Favors para substitution |

The tert-butyl group is generally considered to be an electron-donating group through induction and hyperconjugation. This electron-donating nature can influence the reactivity of the entire molecule. By increasing the electron density of the phenyl ring, the tert-butyl group can affect the electronic properties of the acetylenic moiety.

In the context of electrophilic aromatic substitution, the tert-butyl group is an activating, ortho-para director. This electronic effect, combined with its steric properties, dictates the regioselectivity of such reactions. The electron-donating effect can also influence the kinetics of reactions involving the acetylenic group. For instance, in Sonogashira coupling reactions, electron-donating groups on the phenylacetylene can affect the rate of the reaction.

The electronic influence of the tert-butyl group can be summarized as follows:

| Electronic Effect | Consequence |

| Inductive Effect (+I) | Increases electron density of the phenyl ring |

| Hyperconjugation | Stabilizes adjacent carbocations |

| Overall Effect | Electron-donating, activating |

Mechanism-Based Inactivation Studies

This compound (tBPA) has been identified as a potent mechanism-based inactivator of cytochrome P450 enzymes. This inactivation process involves a series of steps, including metabolic activation by the enzyme, covalent modification of the protein, and subsequent alteration of the enzyme's catalytic function.

Interaction with Cytochrome P450 Enzymes, specifically P450 2B4

Research has demonstrated that this compound is a potent mechanism-based inactivator of cytochrome P450 2B4 (P450 2B4) in reconstituted systems. The inactivation is dependent on both time and the presence of NADPH. nih.gov The process begins with the metabolic activation of tBPA by the P450 enzyme, which is a common pathway for acetylenic compounds. This activation is a crucial step that leads to the formation of a reactive intermediate species. This reactive metabolite is responsible for the subsequent inactivation of the enzyme. researchgate.net Studies on other isoforms, such as P450 2B1 and P450 2B6, have also shown similar inactivation mechanisms, highlighting a conserved interaction pattern for this class of compounds with P450 enzymes. nih.govnih.gov

Formation of Covalent Adducts and Residue Modification (e.g., Thr302)

The inactivation of P450 2B4 by this compound proceeds through the formation of a covalent bond between a reactive metabolite of the compound and the enzyme's apoprotein. nih.govnih.gov Detailed analysis using liquid chromatography-mass spectrometry has confirmed the formation of a protein adduct with a 1:1 stoichiometry. nih.gov Peptide mapping and tandem mass spectrometry have precisely identified the site of this covalent modification as the threonine 302 (Thr302) residue, which is located in the I-helix of the enzyme. nih.govnih.govnih.gov

The mass of the adduct is 174 Da, which corresponds to the mass of one molecule of this compound plus a single oxygen atom. nih.govnih.gov This indicates that the reactive intermediate is an oxygenated form of the parent compound. Homology modeling and ligand docking studies have provided further insight, showing that the terminal carbon of the acetylenic group of tBPA is positioned in close proximity (approximately 3.65 to 3.8 Å) to the hydroxyl group of Thr302 within the active site, facilitating the covalent modification. nih.govnih.gov This modification of a highly conserved active site residue is the key event leading to the enzyme's inactivation. researchgate.netnih.gov

Kinetic Parameters of Inactivation (K_I, k_inact, partition ratio)

The inactivation of cytochrome P450 2B4 by this compound has been characterized by specific kinetic parameters. These parameters provide a quantitative measure of the efficiency and nature of the inactivation process.

The key kinetic parameters for the inactivation of P450 2B4 by tBPA are:

K_I : The concentration of the inactivator that gives half the maximal rate of inactivation.

k_inact : The maximal rate of inactivation.

Partition Ratio : The ratio of the number of product molecules formed per molecule of enzyme inactivated.

| Enzyme | K_I (μM) | k_inact (min⁻¹) | Partition Ratio | Reference |

|---|---|---|---|---|

| Cytochrome P450 2B4 | 0.44 | 0.12 | ~0 | nih.gov |

| Cytochrome P450 2B6 | 2.8 | 0.7 | ~5 | nih.gov |

A near-zero partition ratio for P450 2B4 indicates that the inactivation is highly efficient, with the reactive intermediate inactivating the enzyme without being released from the active site. nih.gov

Impact on Enzyme Catalysis and Substrate Binding

The covalent modification of Thr302 by this compound has a significant impact on the catalytic activity and substrate binding properties of P450 2B4. The modified enzyme exhibits a red-shifted Soret band in its UV-visible spectrum, moving from 417 nm to 422 nm, which suggests an alteration in the heme environment. nih.gov

A key consequence of the adduct formation is the impairment of substrate binding. For instance, the binding of benzphetamine, a known P450 2B4 substrate, to the unmodified enzyme causes a characteristic spectral shift indicative of the conversion of the heme iron from a low-spin to a high-spin state. However, this spin shift is absent when benzphetamine is added to the tBPA-modified P450 2B4, indicating that substrate binding is inhibited. nih.gov

While the rate of reduction of the heme iron by cytochrome P450 reductase is similar for both the unmodified and modified enzymes in the absence of a substrate, the presence of benzphetamine stimulates the reduction rate of the unmodified enzyme by approximately 20-fold. This stimulation is only marginal in the tBPA-modified protein. nih.gov This significant difference strongly suggests that the impairment of P450 catalysis is primarily due to the inhibition of substrate binding to the active site, likely due to steric hindrance from the covalently bound tBPA molecule. nih.gov Consequently, the catalytic activity of the modified enzyme towards various substrates is significantly reduced. nih.gov

Stereospecificity in Palladium-Catalyzed Reactions with Disilacyclobutene Derivatives

In the realm of organometallic chemistry, this compound participates in stereospecific reactions, particularly with disilacyclobutene derivatives in the presence of a palladium catalyst. While direct studies on this compound in this specific reaction are not extensively documented, the stereochemical outcome can be inferred from reactions involving structurally analogous arylacetylenes, such as phenylacetylene.

Palladium-catalyzed reactions of cis- and trans-3,4-benzo-1,2-di(tert-butyl)-1,2-dimethyl-1,2-disilacyclobut-3-ene with phenylacetylene have been shown to proceed in a stereospecific manner. These reactions yield the corresponding cis- and trans-5,6-benzo-1,4-disilacyclohexa-2,5-diene derivatives, respectively. The stereochemistry of the starting disilacyclobutene is retained in the final product, indicating a concerted or near-concerted mechanism where the configuration of the silicon centers is preserved throughout the reaction sequence. This stereospecificity is a key feature of these palladium-catalyzed ring-expansion reactions.

Given the structural similarity between phenylacetylene and this compound, it is expected that the latter would also undergo stereospecific palladium-catalyzed reactions with disilacyclobutene derivatives to afford the corresponding substituted 5,6-benzo-1,4-disilacyclohexa-2,5-diene derivatives, with retention of the stereochemistry from the starting disilacyclobutene.

Polymerization Research and Polymer Science Applications

Homopolymerization of 4-(Tert-butyl)phenylacetylene

The conversion of the this compound monomer into its corresponding polymer, poly(4-tert-butyl)phenylacetylene), has been explored using various catalytic systems. This process allows for the creation of a conjugated polymer backbone, which is of fundamental interest for electronic and optical applications.

The polymerization of phenylacetylene (B144264) and its derivatives is effectively achieved using transition metal catalysts. Rhodium-based catalysts are particularly prominent due to their high activity and ability to produce stereoregular polymers. nih.govkyoto-u.ac.jp

For the polymerization of this compound, a cationic rhodium(I) complex, [Rh(nbd){κ²P,N-Ph₂P(CH₂)₃NMe₂}][BF₄] , has proven to be highly efficient. nih.govresearchgate.net This catalyst system, featuring a hemilabile phosphine (B1218219) ligand, is effective for a range of para- and meta-substituted phenylacetylenes. nih.govacs.org Late transition metals like rhodium are often favored because they exhibit high tolerance to various functional groups and are stable in the presence of air and moisture. nih.gov Other rhodium complexes, such as [Rh(cod)(Ph₂PPy)][BF₄] in conjunction with a co-catalyst like isopropylamine (B41738) (iPrNH₂), have also been utilized for the polymerization of phenylacetylene derivatives, including the 4-tert-butyl variant. rsc.org

A crucial aspect of polymer synthesis is the ability to control the polymer's molecular weight (MW) and its distribution (MWD), as these factors significantly influence the material's final properties. Research has shown that the polymerization of this compound can yield polymers with exceptionally high molecular weights.

Using the [Rh(nbd){κ²P,N-Ph₂P(CH₂)₃NMe₂}][BF₄] catalyst, an ultra-high molecular weight (UHMW) polymer was obtained from 1-(tert-butyl)-4-ethynylbenzene. nih.govresearchgate.net The resulting poly(4-tert-butyl)phenylacetylene exhibited a number-average molecular weight (Mₙ) of 2.72 × 10⁶ g/mol and a weight-average molecular weight (Mₙ) of 4.84 × 10⁶ g/mol , with a moderate molecular weight distribution (Đ or MWD) of 1.78. nih.govresearchgate.net This demonstrates the catalyst's effectiveness in producing long polymer chains. In contrast, the [Rh(cod)(Ph₂PPy)][BF₄]/iPrNH₂ system produced a polymer with a lower Mₙ of 3.42 × 10⁵ g/mol and a narrower polydispersity of 1.39. rsc.org

The table below summarizes the polymerization results for this compound (p-tBu) compared to other substituted phenylacetylenes using the [Rh(nbd){κ²P,N-Ph₂P(CH₂)₃NMe₂}][BF₄] catalyst.

Table 1: Polymerization of Substituted Phenylacetylenes

| Monomer Substituent (R) | Polymer | Mₙ (× 10⁶ g/mol) | Mₙ (× 10⁶ g/mol) | Đ (Mₙ/Mₙ) |

|---|---|---|---|---|

| H | PPAa | 1.10 | 1.96 | 1.78 |

| p-OMe | PPAe | 1.70 | 2.36 | 1.39 |

| p-tBu | PPAi | 2.72 | 4.84 | 1.78 |

| p-OBu | PPAh | 0.22 | 0.31 | 1.41 |

Data sourced from Polymer Chemistry, 2024. researchgate.net

The spatial arrangement of atoms along the polymer chain, known as stereoregularity, is critical for defining the material's properties. Rhodium catalysts are well-regarded for their ability to facilitate the stereoregular polymerization of monosubstituted acetylenes, leading to a specific and predictable polymer structure. curtin.edu.au

The polymerization of this compound catalyzed by the cationic rhodium complex [Rh(nbd){κ²P,N-Ph₂P(CH₂)₃NMe₂}][BF₄] consistently yields a highly stereoregular polymer with a cis-transoidal conformation. nih.govresearchgate.netacs.org This structure arises from a head-to-tail regioselective insertion of the monomer units. kyoto-u.ac.jp The cis configuration of the double bonds in the polyene backbone is a characteristic feature of rhodium-catalyzed phenylacetylene polymerization. kyoto-u.ac.jp The cis-rich polymer can be identified through spectroscopic methods; for instance, its ¹H NMR spectrum shows a characteristic sharp peak for the olefinic proton, and its IR spectrum displays an absorption band for the out-of-plane bending mode of the cis C-H bond. kyoto-u.ac.jpresearchgate.net

The nature of the substituent on the phenylacetylene monomer plays a significant role in the polymerization kinetics. Generally, for rhodium-catalyzed systems, the electronic properties of the substituent directly influence the catalytic activity. nih.govresearchgate.net

Copolymerization Strategies Involving this compound

Copolymerization, the process of polymerizing two or more different monomers, is a powerful tool for creating materials with properties that are intermediate to, or even surpass, those of the corresponding homopolymers.

The copolymerization of the monosubstituted this compound with disubstituted monomers like diphenylacetylene (B1204595) derivatives is not widely documented in scientific literature. The primary challenge lies in the differing polymerization mechanisms and catalyst requirements for these two classes of monomers.

Monosubstituted acetylenes, such as this compound, are typically polymerized in a stereospecific manner using rhodium-based catalysts. curtin.edu.auacs.org In contrast, the polymerization of disubstituted acetylenes, including derivatives of diphenylacetylene, is most effectively catalyzed by early transition metal systems, particularly those based on tantalum (e.g., TaCl₅/n-Bu₄Sn) or tungsten. nih.govrsc.org These catalysts are generally not optimal for the polymerization of monosubstituted acetylenes.

The available research on copolymers involving a tert-butylphenyl group and a silylphenyl group focuses on the copolymerization between two disubstituted acetylenes, such as 1-phenyl-2-(p-tert-butyl)phenylacetylene and 1-phenyl-2-(p-trimethylsilyl)phenylacetylene. rsc.orgrsc.org These copolymerizations utilize TaCl₅-based catalysts and are explored for applications like gas separation membranes, where combining different bulky side groups can enhance gas permeability by disrupting polymer chain packing. rsc.orgrsc.orgnih.gov The successful synthesis of a random copolymer containing both monosubstituted and disubstituted acetylene (B1199291) units would likely require a catalyst system capable of efficiently promoting both types of monomer insertions, a non-trivial challenge that remains an area for further investigation.

Synthesis of Poly(diphenylacetylene) Membranes

Poly(diphenylacetylene)s are a class of polymers recognized for their potential in gas separation membrane applications due to their high gas permeability. The synthesis of these membranes often involves the polymerization of diphenylacetylene monomers bearing various substituents. researchgate.net The inclusion of bulky groups, such as the tert-butyl group from this compound, is a key strategy to enhance the performance of these materials. rsc.orgresearchgate.net

In a typical synthesis, a substituted diphenylacetylene monomer, such as 1-phenyl-2-(4-tert-butyl)phenylacetylene (TB), is polymerized, often alongside other monomers like 1-β-naphthyl-2-(4-trimethylsilyl)phenylacetylene (NS), using a tantalum pentachloride (TaCl5)/n-butyltin (n-Bu4Sn) catalyst system. researchgate.net This process yields high-molecular-weight copolymers that can be cast into robust, free-standing membranes. researchgate.netacs.org

Another synthetic approach involves the use of precursor polymers containing silyl (B83357) groups. These silyl-containing polymers are first formed into membranes and then subjected to a desilylation reaction, often using an acid like trifluoroacetic acid, to yield the final poly(diphenylacetylene) membrane. acs.org This technique is particularly useful for creating membranes from polymers that might otherwise have poor solubility or processability. rsc.org The properties of the final membrane, including its gas permeability, can be significantly influenced by the nature of the substituents on the starting monomers. acs.org

Tailoring Gas Permeability in Copolymer Membranes

The incorporation of this compound moieties into copolymer membranes is a critical strategy for tailoring their gas permeability. The bulky tert-butyl group plays a crucial role in disrupting polymer chain packing, which in turn increases the fractional free volume within the membrane and enhances gas diffusion. rsc.orgrsc.org

Research has shown that copolymerizing monomers like 1-(p-trimethylsilyl)phenyl-1-propyne (SPP) with diphenylacetylenes that contain tert-butyl groups, such as 4-(tert-butyl)diphenylacetylene (BDPA), can lead to membranes with significantly higher gas permeabilities than their respective homopolymers. rsc.orgrsc.org For instance, the copolymer of BDPA and 4-(trimethylsilyl)diphenylacetylene (SDPA) exhibited a higher oxygen permeability coefficient (PO2) than either poly(BDPA) or poly(SDPA) alone. rsc.org This enhancement is attributed to the more diverse side groups in the copolymer, leading to a more irregular arrangement of polymer chains. rsc.org

Furthermore, the process of desilylation—removing silyl groups from a pre-formed membrane—can be used to further tune gas permeability. In copolymers containing tert-butyl groups, desilylation can increase gas permeability because the bulky tert-butyl substituents help to maintain the microscopic voids created by the removal of the silyl groups. rsc.orgrsc.org This contrasts with polymers lacking such bulky groups, where desilylation can sometimes lead to a decrease in permeability due to chain packing. rsc.orgrsc.org

Table 1: Oxygen Permeability of Various Diphenylacetylene Polymers

| Polymer/Copolymer | Oxygen Permeability (PO2) in Barrer* | Citation |

|---|---|---|

| Poly[4-(tert-butyl)diphenylacetylene] [poly(BDPA)] | 1100 | rsc.orgrsc.org |

| Poly[4-(trimethylsilyl)diphenylacetylene] [poly(SDPA)] | 1500 | rsc.orgrsc.org |

| Copolymer of BDPA and SDPA | 2700 | rsc.org |

| Poly(SPP-co-BDPA) (1:4 ratio) | >2100 | rsc.org |

| Desilylated Poly(SPP-co-BDPA) | 700–1800 | rsc.org |

| Copolymers of 1a** and 1b*** | 1700–3400 | nih.gov |

| Desilylated Copolymers of 1a and 1b | up to 9300 | nih.gov |

*1 Barrer = 10⁻¹⁰ cm³ (STP) cm cm⁻² s⁻¹ cmHg⁻¹ **1a: 1-(p-trimethylsilyl)phenyl-2-(p-trimethylsilyl)phenylacetylene ***1b: 1-phenyl-2-(p-tert-butyl)phenylacetylene

Functionalization of Polymeric Materials with this compound Moieties

The terminal alkyne of this compound serves as a versatile handle for the functionalization of a wide range of polymeric materials through various chemical reactions, most notably click chemistry. This allows for the precise introduction of the bulky tert-butylphenyl group onto polymer backbones, surfaces, or chain ends, thereby modifying their physical and chemical properties for specific applications.

Synthesis of End-Reactive Polyrotaxanes for Supramolecular Biomaterials

Polyrotaxanes (PRXs) are supramolecular structures composed of cyclic molecules (like cyclodextrins) threaded onto a linear polymer chain and capped with bulky end-groups to prevent dethreading. nih.govresearchgate.net These materials are of great interest for the development of advanced biomaterials. nih.govgrafiati.com this compound plays a key role in the functionalization of these structures.

In a versatile synthetic method, azide-terminated polyrotaxanes (PRX-N3) are created. nih.govgrafiati.com These azide (B81097) groups can then undergo a highly efficient copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction with this compound. nih.govresearchgate.netgrafiati.com This reaction attaches the bulky 4-(tert-butyl)phenyl group to the ends of the polyrotaxane axle, effectively acting as a "stopper" or providing a functional end-group. nih.gov The efficiency and simplicity of this method make it a valuable tool for designing diverse and functional PRXs for applications in supramolecular biomaterials. nih.govresearchgate.net

Click Chemistry Applications in Polymer Modification

The copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry, is a powerful tool for polymer modification, and the alkyne group of this compound makes it an ideal reagent for this purpose. nih.govgrafiati.com This reaction allows for the covalent attachment of the this compound moiety to polymers that have been synthesized with azide functional groups. nih.govgrafiati.com

This strategy has been successfully employed in the modification of polyrotaxanes, where azide-terminated PRXs react efficiently with this compound. nih.govgrafiati.com The reaction is quick and results in a high degree of functionalization, demonstrating the utility of click chemistry for creating complex and well-defined polymer architectures. nih.gov This approach is not limited to polyrotaxanes and can be applied to a wide variety of polymers, enabling the introduction of the specific properties conferred by the tert-butylphenyl group, such as increased bulk and altered solubility.

Advanced Polymer Characterization Techniques in Research Contexts

The synthesis of novel polymers incorporating this compound necessitates the use of advanced characterization techniques to determine their molecular properties accurately. These techniques are crucial for understanding the structure-property relationships that govern the performance of the final material.

Size Exclusion Chromatography (SEC-MALS) for Molecular Weight Analysis

Size Exclusion Chromatography coupled with Multi-Angle Light Scattering (SEC-MALS) is a powerful technique for determining the absolute molar mass, size, and distribution of polymers in solution. unizar.esunizar.esrsc.org This method is particularly valuable for characterizing the novel and often complex polymers synthesized using this compound.

In research involving the polymerization of phenylacetylene derivatives, including those with tert-butyl substituents, SEC-MALS is routinely used to analyze the resulting polymers. unizar.esunizar.esrsc.org The technique provides crucial information on the number-average molecular weight (Mn), weight-average molecular weight (Mw), and dispersity (Đ = Mw/Mn) of the synthesized polymers. unizar.esrsc.org For instance, the polymerization of 1-(tert-butyl)-4-ethynylbenzene has been shown to produce ultra-high molecular weight polymers, with Mn values reaching as high as 2.72 x 10^6 g/mol , as determined by SEC-MALS. unizar.es

SEC-MALS analysis can also reveal details about the polymer's structure in solution, such as whether it is linear or branched. unizar.esrsc.org This information is critical for correlating the synthetic conditions with the resulting polymer architecture and, ultimately, its macroscopic properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a critical tool for the structural elucidation of polymers derived from this compound. Both ¹H NMR and ¹³C NMR provide detailed information about the polymer's microstructure, including the configuration of the polyene backbone and the integrity of the substituent groups.

In the ¹H NMR spectrum of poly(4-tert-butylphenylacetylene), characteristic signals confirm the polymer structure. The spectrum typically shows a sharp resonance corresponding to the alkenyl proton of the polymer backbone, which is indicative of a regular head-to-tail cis-transoidal structure resulting from a cis-insertion mechanism during polymerization. osti.gov Aromatic protons and the protons of the tert-butyl group also appear in their expected regions, confirming the structure of the repeating monomer unit within the polymer chain. osti.gov

¹³C NMR spectroscopy further corroborates the polymer's structure. For a resin-bound derivative of 4-tert-butylbenzaldehyde (B1265539), which is a precursor to the acetylene, distinct signals for the carbons of the tert-butyl group (C(CH₃)₃ and C(CH₃)₃) and the aromatic carbon attached to it have been identified. wiley-vch.de In the polymer, the carbons of the polyacetylene backbone and the substituted phenyl ring would exhibit characteristic chemical shifts.

| Nucleus | Polymer/Precursor | Functional Group | Chemical Shift (δ, ppm) | Reference |

| ¹H | Poly(phenylacetylene) | Alkenyl Proton | ~5.82 (sharp singlet) | osti.gov |

| ¹H | Poly(phenylacetylene) | Aromatic Protons | ~6.17-6.70 (multiplets) | osti.gov |

| ¹³C | Resin-bound 4-tert-butylbenzaldehyde derivative | C(CH₃)₃ | 31.7 | wiley-vch.de |

| ¹³C | Resin-bound 4-tert-butylbenzaldehyde derivative | C(CH₃)₃ | 34.5 | wiley-vch.de |

| ¹³C | Resin-bound 4-tert-butylbenzaldehyde derivative | CAr-C(CH₃)₃ | 145.4 | wiley-vch.de |

Thermal Analysis (DSC, TGA) for Polymer Stability

The thermal stability of poly(4-tert-butylphenylacetylene) is a key property for its potential applications and is typically evaluated using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

TGA measures the change in mass of a sample as a function of temperature, providing information about its decomposition temperature. Research indicates that poly(4-tert-butylphenylacetylene) exhibits high thermal stability. rsc.org In a study of various ring-substituted poly(phenylacetylene)s, the polymer derived from 1-(tert-butyl)-4-ethynylbenzene (denoted as PPAi, R = p-tBu) was found to be the most thermally stable. rsc.org Its onset degradation temperature (Tonset) was recorded at 383 °C, with the temperature for 5% weight loss (T₅%) being 340 °C under a nitrogen atmosphere. rsc.org This high stability is attributed to the bulky tert-butyl group which can restrict chain mobility and protect the polymer backbone.

DSC is used to measure the heat flow associated with thermal transitions in a material, such as the glass transition temperature (Tg). For poly(4-tert-butylphenylacetylene), DSC experiments have been conducted by heating samples under nitrogen, typically from room temperature to 200 °C, to identify such transitions. rsc.org For the related poly(4-t-butyl styrene), a glass transition temperature of 144 °C has been reported. polymersource.ca While specific Tg values for poly(4-tert-butylphenylacetylene) from the searched literature are not explicitly detailed in the provided context, the DSC analysis confirms the characterization of its thermal behavior. rsc.org

| Analysis Technique | Polymer | Parameter | Value | Conditions | Reference |

| TGA | Poly(1-(tert-butyl)-4-ethynylbenzene) | Tonset (Degradation) | 383 °C | Heating under nitrogen | rsc.org |

| TGA | Poly(1-(tert-butyl)-4-ethynylbenzene) | T₅% (5% Weight Loss) | 340 °C | Heating under nitrogen | rsc.org |

| DSC | Poly(1-(tert-butyl)-4-ethynylbenzene) | Thermal Transitions | Analyzed | Heating from 20 °C to 200 °C under nitrogen | rsc.org |

| DSC | Poly(4-t-butyl styrene) | Tg (Glass Transition) | 144 °C | Heating rate of 10°C/min | polymersource.ca |

Supramolecular Chemistry and Self Assembly

Incorporation of 4-(Tert-butyl)phenylacetylene into Supramolecular Architectures

The deliberate design of molecules that can spontaneously form larger, ordered structures is a cornerstone of modern materials science. This compound has been successfully utilized as a component in several types of these supramolecular constructs, including mechanically interlocked molecules and host-guest complexes.

The formation of organized supramolecular structures relies on the intrinsic properties of the constituent molecules. researchgate.net Key design principles involve engineering molecular components with specific shapes and complementary functionalities that promote directional, non-covalent interactions. units.it In this context, poly(phenylacetylene) derivatives are recognized as ideal building blocks for creating ordered aggregates due to their helical structures. researchgate.net The self-assembly process is driven by a delicate balance of forces such as hydrogen bonding, π-π stacking, and steric hindrance. researchgate.netmun.ca The rigid, linear geometry of the phenylacetylene (B144264) unit provides a scaffold, while the tert-butyl group introduces significant steric bulk, which can be exploited to control the packing and dimensionality of the resulting assembly. otago.ac.nz For instance, while large aromatic molecules often form extended columnar structures through strong π-stacking, the presence of peripheral tert-butyl groups can limit this interaction to a more defined dimer motif, thus directing the formation of a specific architecture. otago.ac.nz

This compound has been effectively used as a functionalizing agent in the synthesis of polyrotaxanes, which are mechanically interlocked polymers. nih.govnih.gov In these structures, cyclic molecules (like cyclodextrins) are threaded onto a linear polymer chain, which is then capped with bulky end-groups to prevent dethreading. nih.gov

In one study, azide-terminated polyrotaxanes (PRXs) were synthesized using a poly(ethylene glycol) (PEG) axle threaded with α-cyclodextrins (α-CDs). nih.govnih.gov The terminal azide (B81097) groups of these PRXs were then reacted with this compound via a copper-catalyzed azide-alkyne cycloaddition (CuAAC), a type of "click chemistry" reaction. nih.govnih.gov This reaction serves to cap the polymer chain, securing the cyclodextrin (B1172386) rings. The reaction between the azide-terminated PRXs and this compound was found to be rapid and efficient, with approximately 80% of the azide groups reacting within 60 minutes. nih.gov Both aliphatic (benzylazide) and aromatic (phenylazide) terminated polyrotaxanes showed similar high reactivity under the experimental conditions. nih.gov

Table 1: Reaction Kinetics of Azide-Terminated Polyrotaxanes with this compound

| Time (min) | % Reaction with PRX-Bn-N₃ | % Reaction with PRX-Ph-N₃ |

|---|---|---|

| 0 | 0 | 0 |

| 10 | ~50 | ~45 |

| 30 | ~75 | ~70 |

| 60 | ~80 | ~80 |

| 120 | ~80 | ~80 |

This table illustrates the rapid reaction kinetics, reaching a plateau within 60 minutes for both benzylazide (PRX-Bn-N₃) and phenylazide (PRX-Ph-N₃) terminated polyrotaxanes. Data adapted from research findings. nih.gov

This synthetic method provides a versatile platform for designing diverse and functional polyrotaxanes for applications in supramolecular biomaterials. nih.govnih.gov

Host-guest chemistry involves the encapsulation of a "guest" molecule within the cavity of a larger "host" molecule. Calixarenes, particularly p-tert-butylcalix nih.govarene, are basket-shaped macrocycles that are widely studied as hosts because their cavities can form inclusion complexes with various neutral and charged guest molecules. researchgate.net The tert-butyl groups on the upper rim of p-tert-butylcalix nih.govarene create a hydrophobic pocket, making it suitable for binding nonpolar guests. mun.caresearchgate.net

While direct complexation studies of this compound with simple calixarenes are not extensively detailed, the structural components of the molecule are well-suited for such interactions. The tert-butyl group can favorably interact with the tert-butyl-lined cavity of the calixarene (B151959) host. In a related example, the encapsulation of a ruthenium(II) catalyst within a self-assembled hexameric capsule of resorcin nih.govarene was shown to influence the reactivity of different phenylacetylene substrates. units.it The study observed a reversed order of reactivity for phenylacetylene, p-methyl-phenylacetylene, and p-(t-butyl)-phenylacetylene within the capsule compared to the reaction without the host, highlighting the role of the host in substrate recognition. units.it

Furthermore, this compound serves as a synthetic precursor for larger, more complex host molecules. For example, it has been used in a Sonogashira coupling reaction to produce 4,4′,5,5′-tetra(4-tert-butylphenylethynyl)dibenzo-24-crown-8-ether, a functionalized crown ether. sigmaaldrich.comchemicalbook.comsigmaaldrich.com

Non-Covalent Interactions Driving Supramolecular Assembly

The formation and stability of the supramolecular architectures discussed above are governed by a combination of weak, non-covalent forces. For systems involving this compound, π-π stacking and steric interactions are particularly influential.

The aromatic phenyl ring of this compound is capable of engaging in π-π stacking interactions, where the electron-rich π-systems of two or more aromatic rings align. These interactions are crucial for the organization of molecules in both the solid state and in solution. otago.ac.nzescholarship.org The stability and geometry of these interactions can be influenced by substituents on the aromatic ring. researchgate.net In studies of complex luminogens, π-π stacking interactions between phenyl groups and pyrene (B120774) moieties were observed, with intermolecular distances of 3.22 Å, indicating a significant attractive force. escholarship.org In other systems, the aryl ring of a ligand has been shown to interact with tyrosine residues in a receptor via π-π stacking. acs.org The alkynyl portion of the molecule can also participate in these interactions, as seen in the folding of meta-phenylene ethynylene foldamers stabilized by π-π interactions of the alkynylplatinum(II) terpyridyl moieties. acs.org These forces play a dominant role in determining the emission properties and packing of molecules in the aggregated state. escholarship.org

The large, space-filling tert-butyl group on the phenyl ring exerts significant steric influence on the assembly of molecules containing this unit. Steric hindrance is an intrinsic driving force that can control the conformation and packing of polymers and supramolecular structures. researchgate.net The bulkiness of the tert-butyl group can prevent molecules from packing in a dense, co-facial arrangement, instead promoting offset or slipped geometries. otago.ac.nz

This effect is clearly demonstrated in the self-assembly of tetrahedral phosphonium (B103445) nodes bearing arms functionalized with tert-butyl-hexa-peri-hexabenzocoronene. otago.ac.nz The steric bulk of the tert-butyl groups restricts the strong π-stacking to a dimer motif, which in turn drives the formation of a porous, diamondoid framework. otago.ac.nz In the context of polymerization, the steric properties of substituents on phenylacetylene derivatives strongly influence the catalytic activity and the resulting polymer structure. rsc.org For instance, the use of bulky adamantane (B196018) end groups is a common strategy to create stoppers in polyrotaxane synthesis. researchgate.net Thus, the steric demands of the tert-butyl group in this compound are not a hindrance but a powerful tool for directing self-assembly towards specific, well-defined supramolecular architectures. units.it

Functional Supramolecular Materials Derived from this compound

The polymerization of this compound and its derivatives leads to the formation of poly(phenylacetylene)s (PPAs), which are known to self-assemble into a variety of functional supramolecular structures. pku.edu.cn The tert-butyl group plays a significant role in these assemblies, often influencing solubility and promoting hydrophobic interactions that can drive the formation of organized structures like gels. rsc.org

Functional supramolecular materials derived from this compound have shown potential in various applications. For instance, polymers synthesized from this compound can be used to create materials with specific optical or electronic properties. The rigid, helical backbone of PPAs, combined with the specific functionalities introduced through the phenylacetylene monomer, allows for the construction of materials with tailored characteristics. pku.edu.cn

Research has demonstrated the synthesis of various functional materials incorporating the this compound unit. These include:

1,6-bis(4-tert-butylphenyl)hexa-1,5-diyne-3,4-dione : A diketone with potential applications in organic synthesis. sigmaaldrich.com

4,4′,5,5′-tetra(4-tert-butylphenylethynyl)dibenzo-24-crown-8-ether : A complex crown ether synthesized via a Sonogashira coupling reaction, which could be explored for ion sensing or molecular recognition. sigmaaldrich.com

1-(4-tert-butylphenyl)-2-(4-tert-butyldimethylsiloxyphenyl)acetylene : An intermediate formed through a palladium-catalyzed coupling reaction. sigmaaldrich.com

2-(4-(tert-butyl)phenyl)benzo[b]thiophene (B14134446) 1,1-dioxide : A fluorescent compound synthesized through a palladium-catalyzed coupling reaction of 2-iodothiophenol (B3069315) with this compound. rsc.orgrsc.org

The formation of supramolecular gels is another important aspect of functional materials derived from this compound. The introduction of bulky tert-butyl groups can facilitate gel formation through hydrophobic interactions, as observed in some platinum-containing supramolecular systems. rsc.org These gels can exhibit stimuli-responsive behavior, making them attractive for applications in sensors and smart materials. rsc.org

Table 1: Examples of Functional Molecules Synthesized from this compound

| Compound Name | Synthetic Method | Potential Application | Reference(s) |

| 1,6-bis(4-tert-butylphenyl)hexa-1,5-diyne-3,4-dione | Not specified | Organic Synthesis | sigmaaldrich.com |

| 4,4′,5,5′-tetra(4-tert-butylphenylethynyl)dibenzo-24-crown-8-ether | Sonogashira coupling reaction | Ion Sensing, Molecular Recognition | sigmaaldrich.com |

| 1-(4-tert-butylphenyl)-2-(4-tert-butyldimethylsiloxyphenyl)acetylene | Palladium-catalyzed coupling | Synthetic Intermediate | sigmaaldrich.com |

| 2-(4-(tert-butyl)phenyl)benzo[b]thiophene 1,1-dioxide | Palladium-catalyzed coupling | Fluorescent Materials | rsc.orgrsc.org |

Chirality in Supramolecular Systems and Helical Assemblies

Poly(phenylacetylene)s, including those derived from this compound, are known to adopt helical conformations. pku.edu.cn This inherent helicity is a key factor in the development of chiral supramolecular systems. While the monomer itself is achiral, the polymerization process can lead to the formation of polymers with a preferred helical sense (either right-handed, P, or left-handed, M). pku.edu.cn

The induction of a preferred helical sense in these polymers can be achieved through several strategies, a phenomenon known as helix-sense-selective polymerization (HSSP). One approach involves using a chiral catalytic system, often containing a rhodium complex and a chiral amine, during the polymerization of the achiral phenylacetylene monomer. researchgate.net The bulky tert-butyl group on the monomer can enhance the efficiency of this chiral induction, leading to a polymer with a high degree of one-handed helicity. researchgate.net

Furthermore, the helicity of these polymers can be influenced by external stimuli. For example, the interaction of an achiral poly(phenylacetylene) bearing acidic pendant groups with a chiral amine can induce a preferred helical sense through noncovalent interactions. cnrs.fr This process, known as helicity induction, can be amplified in the presence of a strong acid, which promotes the formation of a stable ion pair between the polymer and the chiral amine. cnrs.fr

The memory of this induced helicity is a fascinating aspect of these systems. After the initial chiral stimulus is removed, the polymer can retain its one-handed helical structure. cnrs.fr This "memory effect" opens up possibilities for creating stable chiral materials from achiral precursors.

The introduction of chiral allene (B1206475) pendants onto a poly(phenylacetylene) backbone provides another mechanism for controlling helicity. In these systems, the bulky tert-butyl group on the allene can dictate the initial helical sense of the polymer. The helicity can then be inverted by adding a secondary or tertiary amine that interacts with another functional group on the allene, effectively increasing its steric bulk and overriding the influence of the tert-butyl group. researchgate.net

The ability to control the helicity of poly(phenylacetylene)s derived from this compound is crucial for their application in various chirality-related fields, including:

Chiral separation : Helical polymers can be used as chiral stationary phases in chromatography to separate enantiomers.

Asymmetric catalysis : The chiral environment provided by a helical polymer can be used to catalyze stereoselective reactions.

Chiral sensing : The interaction of a helical polymer with a chiral analyte can lead to a detectable change in its optical properties, such as circular dichroism. nih.gov

Table 2: Chirality Control in Poly(phenylacetylene) Systems

| Method | Description | Key Factors | Outcome | Reference(s) |

| Helix-Sense-Selective Polymerization (HSSP) | Polymerization of an achiral monomer using a chiral catalyst system. | Chiral cocatalyst (e.g., chiral amine), bulky monomer substituent (e.g., tert-butyl group). | Formation of a polymer with a predominantly one-handed helix. | researchgate.net |

| Helicity Induction | Interaction of an achiral polymer with a chiral molecule (e.g., chiral amine). | Noncovalent interactions (acid-base), presence of a strong acid to enhance ion pair formation. | Induction of a preferred helical sense in the polymer. | cnrs.fr |

| Helicity Memory | Retention of the induced helical sense after removal of the chiral stimulus. | Stability of the helical conformation. | A stable, one-handed helical polymer from an achiral precursor. | cnrs.fr |

| Helicity Inversion with Chiral Pendants | Using conformationally locked chiral pendants (e.g., allenes) with multiple functional groups. | Supramolecular interaction with an external stimulus (e.g., amine) alters the effective steric bulk of a substituent. | Reversible switching of the helical sense of the polymer. | researchgate.net |

Advanced Spectroscopic and Computational Analysis

Electronic Absorption Spectroscopy in Mechanistic Studies

Electronic absorption spectroscopy, particularly in the ultraviolet-visible (UV-Vis) range, provides critical insights into the interactions of 4-(tert-butyl)phenylacetylene at a molecular level. nih.govresearchgate.net

UV-Vis spectroscopy is a primary tool for observing the binding of substrates to heme-containing enzymes like cytochrome P450 and the resulting changes in the heme iron's spin state. nih.gov In its resting, substrate-free state, the ferric heme iron of an enzyme like cytochrome P450 2B4 (CYP2B4) is typically in a low-spin state, characterized by a sharp Soret absorption band around 417 nm. nih.gov The binding of a substrate usually displaces an axial water ligand, converting the heme to a high-spin state. nih.gov This conversion is marked by a characteristic "Type I" spectral change: a decrease in absorbance at 417 nm and an increase around 390 nm. nih.gov

When this compound (tBPA) acts as a mechanism-based inactivator, it forms a covalent adduct with the enzyme. nih.gov This modification significantly alters the enzyme's spectroscopic properties. For tBPA-modified CYP2B4, the Soret band of the ferric form is red-shifted by 5 nm, appearing at 422 nm. nih.gov Crucially, the addition of a substrate like benzphetamine to the tBPA-modified enzyme causes no significant spin shift, indicating that the covalent modification by tBPA has altered the active site, preventing the typical substrate-induced conversion from a low-spin to a high-spin state. nih.gov This lack of a spectral shift provides strong evidence that the catalytic mechanism is impaired due to the inhibition of substrate binding. nih.govresearchgate.net

| Enzyme State | Soret Peak (λmax) | Observation |

|---|---|---|

| Unmodified Ferric P450 2B4 | 417 nm | Characteristic of a low-spin heme. nih.gov |

| Unmodified P450 2B4 + Benzphetamine | 390 nm (increase) | Typical Type I spectral shift, indicating a conversion to a high-spin state. nih.gov |

| tBPA-Modified Ferric P450 2B4 | 422 nm | A 5 nm red-shift compared to the unmodified enzyme. nih.gov |

| tBPA-Modified P450 2B4 + Benzphetamine | No significant shift | Indicates that substrate binding and/or spin state change is inhibited. nih.gov |

Substituents on the phenyl ring of phenylacetylene (B144264) derivatives can significantly influence their electronic absorption and fluorescence properties. beilstein-journals.orgrsc.org The introduction of a substituent, such as the electron-donating tert-butyl group in this compound, extends the π-conjugation of the molecule. beilstein-journals.org This extended conjugation generally leads to a red shift (a shift to longer wavelengths) in both the absorption and fluorescence spectra compared to the unsubstituted phenylacetylene. beilstein-journals.orgrsc.org

Studies on various substituted phenylethynyltriphenylenes have shown that while solvent polarity has a minimal effect on the absorption maxima, the degree of conjugation from the substituent is a key factor. beilstein-journals.org For related diphenylacetylene (B1204595) derivatives, substituents are also known to shift spectra towards longer wavelengths. rsc.org The tert-butyl group, through its inductive and hyperconjugative effects, alters the electron density of the aromatic system, thereby modifying the energy of the electronic transitions responsible for UV-Vis absorption and fluorescence. cdnsciencepub.com

Advanced NMR Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural analysis of organic molecules, including this compound and its various reaction products. rsc.orguni-regensburg.de

Proton NMR (¹H NMR) is frequently used to monitor the progress of chemical reactions and to quantify the yield of products. rsc.org In reactions involving this compound, specific signals in the ¹H NMR spectrum can be tracked to follow the consumption of the starting material and the appearance of the product. For instance, in the synthesis of 1-(tert-butyl)-4-(phenylethynyl)benzene, the resulting product shows characteristic signals, including a singlet for the nine protons of the tert-butyl group at approximately 1.33 ppm and multiplets for the aromatic protons in the region of 7.33-7.53 ppm. rsc.org The yield of such reactions can be accurately determined by integrating the product's ¹H NMR signals relative to those of a known amount of an internal standard, such as 1,3,5-trimethoxybenzene. rsc.org This method provides a reliable way to assess reaction efficiency without the need for product isolation. rsc.org

For more complex molecules derived from this compound, Carbon-13 NMR (¹³C NMR) and two-dimensional (2D) NMR techniques are essential for unambiguous structural elucidation. uni-regensburg.denanalysis.com ¹³C NMR provides information about the carbon skeleton of a molecule. For 1-(tert-butyl)-4-(phenylethynyl)benzene, the spectrum shows distinct signals for the quaternary carbon of the tert-butyl group (around 34.8 ppm), the methyl carbons of the tert-butyl group (around 31.2 ppm), the acetylenic carbons (around 88.7 and 89.5 ppm), and the various aromatic carbons. rsc.org

For even more complex structures, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed. uni-regensburg.de HSQC correlates directly bonded carbon and proton atoms, while HMBC reveals longer-range couplings (typically over two or three bonds). nanalysis.com These techniques are invaluable for assembling molecular fragments and confirming the connectivity of the final structure, especially when dealing with polymers like poly(phenylacetylene)s or the products of complex catalytic cycles. nanalysis.comresearchgate.net

| Assignment | ¹H NMR (500 MHz) | ¹³C NMR (125 MHz) |

|---|---|---|

| -C(CH₃)₃ | 1.33 (s, 9H) | 31.2 |

| -C(CH₃)₃ | - | 34.8 |

| Aromatic H/C | 7.33-7.53 (m) | 120.2, 123.5, 125.4, 128.1, 128.3, 131.3, 131.6, 151.5 |

| Acetylenic C | - | 88.7, 89.5 |

Data sourced from reference rsc.org.

Mass Spectrometry in Protein Adduct Identification

Mass spectrometry (MS) is a powerful analytical technique used to identify the covalent modification of proteins by reactive molecules like metabolites of this compound. nih.gov When tBPA inactivates cytochrome P450 enzymes, it forms a reactive intermediate that binds covalently to an amino acid residue in the active site. nih.govnih.gov

Liquid chromatography-mass spectrometry (LC-MS) analyses are used to determine the stoichiometry and mass of the resulting protein adduct. nih.gov Studies on the inactivation of human CYP2B6 by tBPA showed that the mass of the apoprotein increased by 174 Da. nih.gov This mass shift corresponds precisely to the addition of one molecule of tBPA (158.24 g/mol ) plus one oxygen atom (16 g/mol ), confirming the formation of an oxygenated tBPA adduct. nih.gov Similar results were found for CYP2B4. nih.gov

To identify the specific site of modification, the adducted protein is proteolytically digested (e.g., with trypsin), and the resulting peptide mixture is analyzed by tandem mass spectrometry (LC-MS/MS). nih.gov By searching the fragmentation data for peptides with a mass increase of 174 Da, the modified peptide can be identified. nih.govnih.gov Further analysis of the fragment ions from the modified peptide allows for the precise localization of the adducted amino acid residue. For both CYP2B4 and CYP2B6, this method has unequivocally identified Threonine-302 (Thr302) as the site of covalent modification by the reactive metabolite of this compound. nih.govnih.gov

| Analysis | Enzyme | Finding | Reference |

|---|---|---|---|

| Deconvoluted Mass of Apoprotein (LC-MS) | CYP2B6 | Mass increase of 174 ± 1 Da after inactivation. | nih.gov |

| Stoichiometry of Adduct | CYP2B4 | 1:1 tBPA:protein stoichiometry. | nih.gov |

| Modified Peptide Analysis (LC-MS/MS) | CYP2B4 & CYP2B6 | A peptide containing a 174 Da modification was identified. | nih.govnih.gov |

| Site of Covalent Modification | CYP2B4 & CYP2B6 | Threonine-302 (Thr302). | nih.govnih.gov |

Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis

Liquid chromatography-mass spectrometry (LC-MS) is a powerful analytical technique used for the separation, identification, and quantification of chemical compounds. In the context of this compound (tBPA), LC-MS has been instrumental in studying its role as a mechanism-based inactivator of cytochrome P450 enzymes.

In a notable study, tBPA was identified as a potent inactivator of cytochrome P450 2B4 (P450 2B4). nih.gov LC-MS analysis revealed that tBPA forms a 1:1 stoichiometric protein adduct with the enzyme. nih.gov The methodology involved incubating P450 2B4 with tBPA and NADPH, after which the reaction mixture was analyzed by electrospray ionization LC-MS (ESI-LC/MS). The deconvoluted mass spectra showed a mass increase of 174 Da in the modified P450 2B4, corresponding to the addition of one tBPA molecule plus an oxygen atom. nih.gov This covalent modification was found to be time-dependent. nih.gov

The experimental setup for such an analysis typically involves a reversed-phase column, such as a C3 or C18 column, coupled to an ion-trap or quadrupole time-of-flight (Q-TOF) mass spectrometer. nih.govlcms.cz The mobile phase often consists of a gradient of water and an organic solvent like methanol (B129727) or acetonitrile, with additives such as formic acid or ammonium (B1175870) formate (B1220265) to improve ionization. lcms.cz

Table 1: Representative LC-MS Parameters for Analysis of tBPA-Protein Adducts nih.govlcms.cz

| Parameter | Value |

| Liquid Chromatography | |

| Column | Reversed-Phase C3 or C18 |

| Mobile Phase A | Water with 2.5mM NH4Formate & 0.05% Formic Acid |

| Mobile Phase B | Methanol with 2.5 mM NH4Formate & 0.05% Formic Acid |

| Flow Rate | 0.35 mL/min |

| Gradient | 2% B to 100% B over a set time |

| Mass Spectrometry | |

| Ionization Source | Electrospray Ionization (ESI) |

| MS Mode | Auto MS/MS |

| Polarity | Positive |

| Mass Range (m/z) | 40-1700 |

| Capillary Voltage | 3500 V |

Peptide Mapping and Tandem Mass Spectrometry (LC-MS/MS)

To pinpoint the specific site of covalent modification by this compound on a protein, peptide mapping coupled with tandem mass spectrometry (LC-MS/MS) is employed. This technique involves the enzymatic digestion of the modified protein, typically with trypsin, followed by the separation and sequencing of the resulting peptides.

In the investigation of cytochrome P450 2B4 inactivation by tBPA, after the formation of the tBPA-protein adduct was confirmed, the modified protein was digested with trypsin. nih.gov The resulting peptide mixture was then analyzed by LC-MS/MS. A peptide with a mass of 1805.4 Da was identified, which was 174 Da greater than the theoretical mass of the unmodified peptide 294SLFFAGTETTSTTLR308. nih.gov

Subsequent MS/MS sequencing of this modified peptide definitively identified Threonine-302 (Thr302) as the site of covalent attachment of tBPA. The fragmentation pattern (b and y ions) of the peptide showed a mass shift consistent with the modification residing on this specific amino acid residue. nih.gov Similar studies on human cytochrome P450 2B6 also identified Thr302 as the modification site by tBPA. nih.gov

This detailed analysis is crucial for understanding the mechanism of enzyme inactivation, as it identifies the key amino acid residue within the active site that is targeted by the reactive intermediate of tBPA.

Molecular Modeling and Computational Chemistry

Molecular modeling and computational chemistry offer significant insights into the three-dimensional structure and interactions of this compound at an atomic level. These methods are used to predict how the molecule binds within a protein's active site and to understand its conformational preferences.

In the study of cytochrome P450 2B4 inactivation, molecular docking simulations were performed to investigate the binding orientation of tBPA in the enzyme's active site. nih.gov The results showed that tBPA binds with the terminal carbon atom of its acetylenic group pointing towards the heme iron, at a distance of 2.78 Å. This orientation is crucial for the subsequent chemical reaction leading to inactivation. The modeling also identified key amino acid residues within a 4 Å radius of the bound tBPA, including Ile101, Phe297, Ala298, Glu301, Thr302, and Val367. nih.gov The proximity of the acetylenic group's terminal carbon to Thr302 (3.65 Å) was consistent with the experimental finding that this residue is the site of covalent modification. nih.gov

Conformational analysis, often performed using methods like molecular mechanics force fields (e.g., MMFF94) or quantum chemical calculations, helps in understanding the stable arrangements of the molecule. frontiersin.org For flexible molecules, it is essential to identify low-energy conformers as these are the most likely to be biologically active. frontiersin.org The bulky tert-butyl group significantly influences the conformational space available to the molecule and its interactions with its environment. researchgate.net